

Dammarenediol II: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance

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Compound of Interest		
Compound Name:	Dammarenediol II	
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Introduction: **Dammarenediol II** is a tetracyclic triterpenoid of significant interest in the fields of phytochemistry, pharmacology, and synthetic biology. As a key intermediate in the biosynthesis of dammarane-type saponins, known as ginsenosides, it serves as the foundational skeleton for a wide array of pharmacologically active compounds found in medicinal plants like Panax ginseng.[1][2][3] Dammarenediol-II itself exhibits various biological activities, including antiviral and plant defense properties, making it a valuable target for both isolation and synthetic production.[1][4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Structure and Properties

Dammarenediol II is a tetracyclic triterpenoid derived from a dammarane hydride skeleton.[6] Its structure features hydroxyl groups at the 3β and 20S positions and a double bond between carbons 24 and 25 in the side chain.[6]

Table 1: Chemical and Physical Properties of Dammarenediol II



Property	Value	Source
IUPAC Name	(3S,5R,8R,9R,10R,13R,14R,1 7S)-17-[(2S)-2-hydroxy-6- methylhept-5-en-2- yl]-4,4,8,10,14-pentamethyl- 2,3,5,6,7,9,11,12,13,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	[6]
Molecular Formula	C30H52O2	[6][7]
Molecular Weight	444.7 g/mol	[6][7]
CAS Number	14351-29-2	[6][7][8]
Appearance	White to off-white solid/powder	[8][9]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[7][8][9][10]
Storage	Short term at 0-4°C; Long term at -20°C, desiccated	[7][9]
Optical Rotation	[α]D +40 (c 0.04 in CHCl3)	[11]

Spectroscopic Data

The structural elucidation of **Dammarenediol II** relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for Dammarenediol II



Technique	Key Observations	Source
¹³ C-NMR	Characteristic signals for dammarane-type aglycones include: δ 15.4 (C-29), 27.4 (C-2), 39.1 (C-4), 78.9 (C-3).	[12]
LC/APCIMS	Fragmentation ions observed at m/z 427 [M+H $-$ H $_2$ O] $^+$, m/z 409 [M+H $-$ 2H $_2$ O] $^+$, m/z 219, and m/z 191.	[13]
GC-MS	Analysis reveals a specific retention time and fragmentation pattern that can be matched with an authentic standard.	[8]

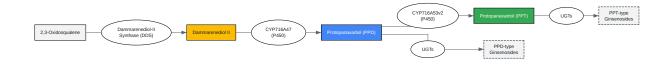
Biosynthesis and Signaling Pathways

Dammarenediol II is the central precursor in the biosynthesis of dammarane-type ginsenosides. Its production is the first committed step in this pathway.

Biosynthesis of Ginsenoside Skeletons

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for steroids and triterpenoids in plants.[3] This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS).[14][15] **Dammarenediol II** is subsequently hydroxylated by cytochrome P450 enzymes, such as CYP716A47, to produce other key sapogenins like protopanaxadiol (PPD) and protopanaxatriol (PPT), which are then glycosylated to form a diverse range of ginsenosides.[3][16][17]





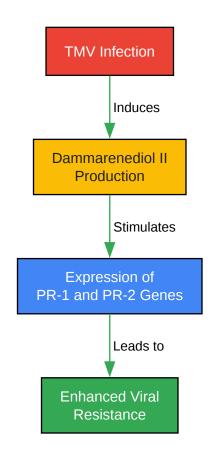
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Caption: Biosynthesis of **Dammarenediol II** and major ginsenoside aglycones.

Role in Plant Defense

The production of **Dammarenediol II** in plants is not only for ginsenoside synthesis but also plays a role in defense mechanisms. In transgenic tobacco, the production of **Dammarenediol II** confers resistance against the Tobacco Mosaic Virus (TMV).[5] This resistance is associated with the stimulated expression of pathogenesis-related (PR) genes, suggesting **Dammarenediol II** can act as a signaling molecule in the plant's defense response.[5]





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Caption: Proposed role of **Dammarenediol II** in TMV resistance.

Experimental Protocols

Protocol 1: Heterologous Production and Identification in Yeast

This protocol outlines the general steps for producing **Dammarenediol II** in a yeast chassis like Saccharomyces cerevisiae and its subsequent identification, a common strategy in synthetic biology.[13][15][16][18]

Methodology:

 Gene Cloning: The coding sequence for Dammarenediol-II synthase (DDS), often isolated from P. ginseng or a related species, is codon-optimized for yeast expression and cloned into a suitable yeast expression vector.[15][18]

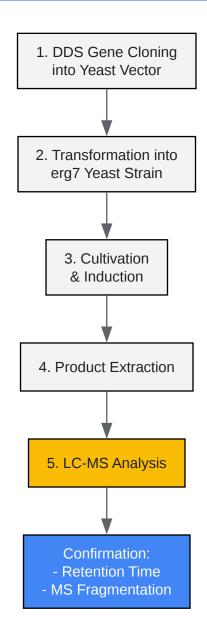
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- Yeast Transformation: The expression vector is transformed into a suitable yeast strain.
 Strains deficient in lanosterol synthase (erg7) are often used to prevent the diversion of 2,3-oxidosqualene into the ergosterol pathway, thereby increasing the precursor pool for
 Dammarenediol II production.[15]
- Cultivation and Induction: Transformed yeast cells are cultivated in an appropriate medium.
 Gene expression is induced, and the culture is incubated for 24-48 hours to allow for product accumulation.[16]
- Extraction: Yeast cells are harvested, and the product is extracted using organic solvents.
- Analysis (LC-MS): The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify **Dammarenediol II**.[13][16]
 - Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm).[13][16]
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[16]
 - Detection: The retention time is compared to an authentic **Dammarenediol II** standard.
 Mass spectrometry is used to confirm the molecular weight and fragmentation pattern (e.g., ions at m/z 427, 409).[13][16]





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Caption: Workflow for heterologous production and analysis of Dammarenediol II.

Protocol 2: Enantioselective Total Synthesis

A complete chemical synthesis provides an alternative to extraction or biosynthesis for obtaining pure **Dammarenediol II**. The first enantioselective total synthesis was a notable achievement in organic chemistry.

Methodology Summary:



The synthesis reported by E.J. Corey's group involves a multi-step process starting from E,E-farnesyl acetate.[4][11] Key steps include:

- Chiral Dihydroxylation: Enantioselective dihydroxylation using a bis-cinchona alkaloid catalyst to establish the initial stereocenter.[4][11]
- Epoxide Formation: Conversion of the resulting diol to a key chiral epoxy bromide intermediate.[11]
- Three-Component Coupling: A crucial step involving the coupling of the epoxy bromide with an acylsilane and another component to build the core structure.[4][11]
- Polyannulation and Cyclization: A combination of cation-olefin polyannulation and aldol cyclization is used to construct the tetracyclic ring system.[4]
- Final Transformations: Standard procedures are used to convert the tetracyclic enone intermediate into the final **Dammarenediol II** product.[11]

This synthetic route is valued for its brevity and high degree of stereochemical control.[4][11]

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